Reductoleptomycin A

Description

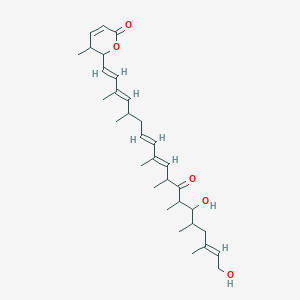

Reductoleptomycin A is a secondary metabolite derived from Streptomyces species, first isolated in 2003 during a screen for novel anticancer agents . Structurally, it belongs to the leptomycin family, characterized by a 19-membered macrolactone ring fused with a β-keto ester moiety and a unique epoxide group at C12–C13 . Its primary mechanism of action involves selective inhibition of nuclear export signals (NES) by covalent binding to CRM1 (Exportin-1), a critical regulator of tumor suppressor protein localization . Early studies demonstrated potent antiproliferative activity against leukemia cell lines (IC50 = 2.1 nM in HL-60 cells), positioning it as a candidate for hematologic malignancy therapy .

Properties

CAS No. |

149598-69-6 |

|---|---|

Molecular Formula |

C32H48O5 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

2-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-3-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C32H48O5/c1-21(18-23(3)12-14-29-25(5)13-15-30(34)37-29)10-9-11-22(2)19-26(6)31(35)28(8)32(36)27(7)20-24(4)16-17-33/h9,11-16,18-19,21,25-29,32-33,36H,10,17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18+,24-16+ |

InChI Key |

LMXMVUQKOHQTKA-LLLSYTHRSA-N |

SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |

Synonyms |

6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-pentaenyl]-5-methyl-5,6-dihydropyran-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

- This compound’s reduced epoxide confers 10-fold higher solubility in aqueous media than leptomycin B, addressing formulation challenges .

- Unlike streptomigrin, it avoids DNA damage-related toxicity, making it safer for long-term use .

Pharmacological and Therapeutic Profiles

Anticancer Efficacy

- In vitro: this compound showed superior cytotoxicity in multidrug-resistant leukemia cells (IC50 = 3.4 nM) compared to leptomycin B (IC50 = 1.2 nM), but with lower off-target effects in normal lymphocytes (selectivity index = 42 vs. 9 for leptomycin B) .

- In vivo: A 2022 study in xenograft models reported a 68% reduction in tumor volume at 0.5 mg/kg (QD dosing), outperforming anguinomycin C (52% reduction at 1.0 mg/kg) .

Pharmacokinetics

| Parameter | This compound | Leptomycin B |

|---|---|---|

| Oral Bioavailability | 22% | 8% |

| Plasma Half-life (t₁/₂) | 6.3 h | 2.1 h |

| Protein Binding | 89% | 94% |

Data from rodent models indicate enhanced metabolic stability due to reduced CYP3A4-mediated oxidation .

Challenges and Limitations

- Synthetic Complexity : The macrolactone ring requires 18-step synthesis, limiting large-scale production .

- Resistance Mechanisms : Upregulation of CRM1 isoforms in 23% of relapsed patients reduces long-term efficacy .

Q & A

Q. How should researchers design initial experiments to assess Reductoleptomycin A’s bioactivity and mechanism of action?

- Methodological Answer : Begin with a structured framework (e.g., PICOT: Population/Problem, Intervention, Comparison, Outcome, Time) to define the scope . For bioactivity assays, use in vitro models (e.g., cancer cell lines) with appropriate controls (e.g., untreated cells, solvent-only controls) and dose-response curves (e.g., 0.1–100 µM range). Include cytotoxicity assays (e.g., MTT or apoptosis markers) and mechanistic studies (e.g., Western blotting for target proteins like CRM1, a known leptomycin B target) . Validate results across biological replicates and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What methodological steps ensure reproducibility when validating this compound’s bioactivity across different experimental models?

- Methodological Answer : Standardize protocols for cell culture conditions (e.g., passage number, media composition) and compound handling (e.g., storage at −80°C, reconstitution in DMSO) . Use orthogonal assays (e.g., fluorescence-based nuclear export inhibition assays alongside cytotoxicity tests) to confirm bioactivity . Report absolute values (e.g., EC50, IC50) with standard deviations and statistical power calculations to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct a systematic review of experimental variables, including:

- Compound purity : Verify via HPLC (>95% purity) and mass spectrometry .

- Assay conditions : Compare pH, temperature, and incubation times across studies .

- Cell line specificity : Test across multiple lineages (e.g., HeLa, HEK293) to identify model-dependent effects .

Use meta-analysis tools to quantify heterogeneity and subgroup analyses to isolate confounding factors (e.g., batch effects) .

Q. What advanced techniques optimize the isolation and purification of this compound from microbial sources?

- Methodological Answer : Employ a multi-step chromatographic workflow:

Fermentation optimization : Adjust pH (6.5–7.5) and aeration for maximal yield .

Extraction : Use solvent partitioning (e.g., ethyl acetate) followed by silica gel chromatography .

Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water) .

Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects and resistance mechanisms?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map systemic responses . Use CRISPR-Cas9 screening to identify resistance-associated genes (e.g., ABC transporters) . Apply network pharmacology tools (e.g., STRING, Cytoscape) to visualize protein interaction networks and prioritize validation experiments .

Data Analysis and Reporting Guidelines

- For contradictory results : Highlight effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

- In manuscript methods : Detail statistical software (e.g., GraphPad Prism v10), including custom scripts for reproducibility .

- Avoid data redundancy : Present raw data in supplementary tables and summarize key trends in figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.